Hydrophobicity (LogP) Comparison with 4-Alkylbenzaldehyde Analogs
The calculated LogP of 4-cyclohexylbenzaldehyde is substantially higher than that of its smaller 4-alkylbenzaldehyde counterparts, reflecting its greater lipophilicity. The cyclohexyl-substituted compound exhibits a LogP of 3.55 (experimental) to 4.53 (estimated) , which is significantly elevated compared to 4-methylbenzaldehyde (LogP 1.81) , 4-ethylbenzaldehyde (estimated LogP ~2.3), 4-isopropylbenzaldehyde (estimated LogP ~2.8), and 4-tert-butylbenzaldehyde (LogP 2.80) . This increased hydrophobicity can be advantageous in non-polar environments, such as liquid crystal matrices, and can influence membrane permeability in biological contexts.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 3.55 (reported) to 4.53 (estimated) |
| Comparator Or Baseline | 4-Methylbenzaldehyde: LogP 1.81; 4-tert-Butylbenzaldehyde: LogP 2.80; 4-Ethylbenzaldehyde: ~2.3 (est.); 4-Isopropylbenzaldehyde: ~2.8 (est.) |
| Quantified Difference | ΔLogP > +1.7 vs. 4-methylbenzaldehyde; ΔLogP > +0.7 vs. 4-tert-butylbenzaldehyde |
| Conditions | Calculated and experimentally derived LogP values from multiple sources; standard temperature. |
Why This Matters
Higher LogP directly impacts partition behavior in biphasic systems, influencing both liquid crystal mixture homogeneity and the pharmacokinetic properties of derived pharmaceutical agents.
